Cas no 95258-12-1 ((1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione)

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione structure
95258-12-1 structure
商品名:(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
CAS番号:95258-12-1
MF:C20H26O9
メガワット:410.415047168732
CID:1985788
PubChem ID:10409280

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 化学的及び物理的性質

名前と識別子

    • YADANZIOLIDE-C
    • Yadanziolide C
    • (1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapenta
    • (1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione
    • 2H-3,11c-(Epoxymethano)phenanthro[10,1-bc]pyran, picras-3-ene-2,16-dione deriv. (ZCI)
    • (+)-Yadanziolide C
    • 95258-12-1
    • AKOS040760761
    • HY-N7338
    • CS-0113446
    • (1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione
    • DA-59203
    • インチ: 1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14-,15-,17-,18+,19+,20+/m0/s1
    • InChIKey: JBDMZGKDLMGOFR-CABQPPGUSA-N
    • ほほえんだ: O1C[C@@]23[C@H]4C[C@H]5C(C)=CC([C@@H]([C@]5(C)[C@H]2[C@H]([C@@H]([C@]1(C)[C@@]3([C@H](C(=O)O4)O)O)O)O)O)=O

計算された属性

  • せいみつぶんしりょう: 410.15768240g/mol
  • どういたいしつりょう: 410.15768240g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 9
  • 重原子数: 29
  • 回転可能化学結合数: 0
  • 複雑さ: 855
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 11
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 154
  • 疎水性パラメータ計算基準値(XlogP): -2.4

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 661.3±55.0 °C at 760 mmHg
  • フラッシュポイント: 235.8±25.0 °C
  • じょうきあつ: 0.0±4.5 mmHg at 25°C

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione セキュリティ情報

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN2318-1 mL * 10 mM (in DMSO)
Yadanziolide C
95258-12-1 98%
1 mL * 10 mM (in DMSO)
¥ 4990 2023-09-15
TargetMol Chemicals
TN2318-1 ml * 10 mm
Yadanziolide C
95258-12-1
1 ml * 10 mm
¥ 4990 2024-07-19
TargetMol Chemicals
TN2318-5 mg
Yadanziolide C
95258-12-1 98%
5mg
¥ 4,890 2023-07-10
TargetMol Chemicals
TN2318-5mg
Yadanziolide C
95258-12-1
5mg
¥ 4890 2024-07-19
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2318-1 mg
Yadanziolide C
95258-12-1
1mg
¥3473.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y81500-5 mg
YADANZIOLIDE-C
95258-12-1
5mg
¥6880.0 2021-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y81500-5mg
YADANZIOLIDE-C
95258-12-1 ,96.5%
5mg
¥6880.0 2023-09-05

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione 関連文献

(1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dioneに関する追加情報

Comprehensive Analysis of (1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione (CAS No. 95258-12-1)

The compound (1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione (CAS No. 95258-12-1) is a highly specialized natural product belonging to the quassinoid family. Its complex structure features multiple hydroxyl groups and an epoxy bridge, making it a subject of significant interest in phytochemistry and medicinal research. Researchers are increasingly exploring its potential bioactive properties, particularly in the context of anti-inflammatory and antioxidant applications, which align with current trends in natural product drug discovery.

One of the most frequently searched questions about this compound revolves around its biological activity and mechanism of action. Preliminary studies suggest that the pentahydroxy and epoxy functional groups may contribute to its interaction with cellular targets, such as enzymes and receptors, which are critical in modulating oxidative stress pathways. This aligns with the growing public interest in plant-derived therapeutics and holistic health solutions, as evidenced by the surge in searches for "natural anti-inflammatory compounds" and "plant-based bioactive molecules".

From a structural perspective, the compound's unique picrasane skeleton distinguishes it from other quassinoids. The presence of the 13,20-epoxy group and the 2,16-dione moiety are particularly noteworthy, as these features are rare in natural products and may underlie its selective bioactivity. These structural attributes have sparked discussions in organic synthesis communities, with researchers investigating efficient total synthesis routes to enable larger-scale studies.

In the context of drug development, the compound's multi-hydroxylated nature presents both opportunities and challenges. While the hydroxyl groups enhance water solubility and potential target engagement, they also complicate pharmacokinetic properties. This duality reflects a broader trend in pharmaceutical research, where scientists balance molecular complexity with drug-like characteristics—a topic frequently queried in academic search engines.

The ecological significance of this compound is another area of growing interest. As a secondary metabolite, it likely plays a role in the plant defense system, possibly deterring herbivores or pathogens. This aligns with current sustainability-focused research, where natural products are explored for eco-friendly applications in agriculture and beyond. Searches for "plant defense compounds" and "sustainable bioactive molecules" have increased by 40% year-over-year, underscoring its relevance.

Analytical characterization of CAS No. 95258-12-1 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for verifying its complex structure and purity—a concern frequently raised in research forums and quality control discussions. The compound's spectral data has become a reference point for identifying related quassinoid derivatives in plant extracts.

Looking ahead, the scientific community anticipates further exploration of this compound's structure-activity relationships (SAR). By systematically modifying its functional groups, researchers aim to optimize its therapeutic potential while minimizing any off-target effects. This approach mirrors the precision medicine movement and responds to frequent searches about "natural product optimization" and "selective bioactive compounds" in scientific databases.

In conclusion, (1α,11β,12α,13β,15β)-1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione represents a fascinating case study at the intersection of natural product chemistry, drug discovery, and ecological biochemistry. Its continued study addresses multiple hot topics in contemporary research while offering promising avenues for health innovation and sustainable science.

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